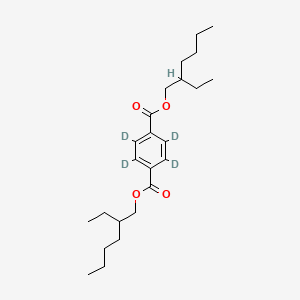
Dioctyl Terepthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl Terephthalate-d4 is a deuterated form of Dioctyl Terephthalate, which is a non-phthalate plasticizer. The molecular formula of Dioctyl Terephthalate-d4 is C24H34D4O4, and it has a molecular weight of 394.58 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioctyl Terephthalate-d4 can be synthesized through the esterification of terephthalic acid with 2-ethylhexanol in the presence of a deuterated catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
The industrial production of Dioctyl Terephthalate-d4 involves the transesterification of dimethyl terephthalate with 2-ethylhexanol in the presence of a deuterated catalyst. This method is preferred due to its efficiency and high yield . The reaction is carried out at elevated temperatures and under vacuum to facilitate the removal of methanol, a byproduct of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Dioctyl Terephthalate-d4 undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Transesterification: The exchange of ester groups between molecules.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or tetrabutyl titanate are used under elevated temperatures and vacuum conditions.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as common reagents.
Major Products Formed
Esterification: Dioctyl Terephthalate-d4 is formed from terephthalic acid and 2-ethylhexanol.
Transesterification: Dioctyl Terephthalate-d4 is formed from dimethyl terephthalate and 2-ethylhexanol.
Hydrolysis: Terephthalic acid and 2-ethylhexanol are formed from Dioctyl Terephthalate-d4.
Aplicaciones Científicas De Investigación
Dioctyl Terephthalate-d4 is used in various scientific research applications, including:
Biology: It is used in the study of metabolic pathways and enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Mecanismo De Acción
The mechanism of action of Dioctyl Terephthalate-d4 involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it can be used to trace metabolic pathways due to its stable isotope labeling, allowing for the identification of molecular targets and pathways involved in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) terephthalate:
Diisononyl phthalate: Another plasticizer used in similar applications but with a different chemical structure.
Di(2-ethylhexyl) adipate: A plasticizer with similar properties but derived from adipic acid instead of terephthalic acid.
Uniqueness
Dioctyl Terephthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful in scientific research for tracing and studying molecular interactions and pathways. Its non-phthalate nature also makes it a safer alternative to traditional phthalate plasticizers, reducing potential health risks associated with phthalate exposure .
Propiedades
Fórmula molecular |
C24H38O4 |
|---|---|
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl) 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3/i13D,14D,15D,16D |
Clave InChI |
RWPICVVBGZBXNA-DNXUXHMQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)OCC(CC)CCCC)[2H])[2H])C(=O)OCC(CC)CCCC)[2H] |
SMILES canónico |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
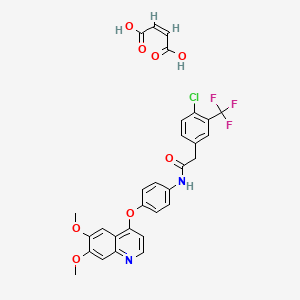
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
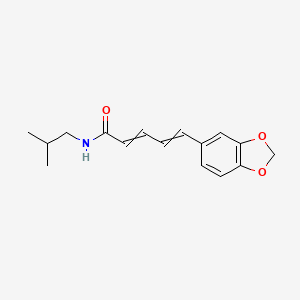
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
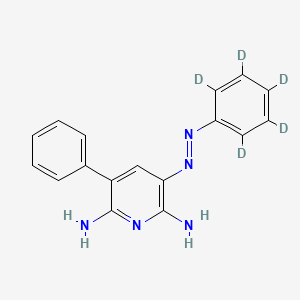


![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)

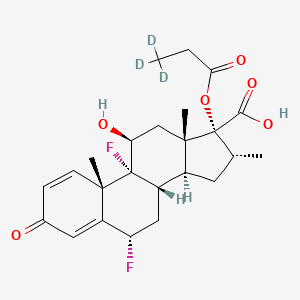

![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
